Flestolol Demonstrates >10-Fold Greater Beta-Blocking Potency Than Esmolol in Direct Head-to-Head Preclinical Comparison
In a direct head-to-head study in reserpinized conscious rabbits, flestolol was >10-fold as active as esmolol on an equal-weight infusion basis (both at 31 µg/kg/min) in inhibiting isoproterenol-induced hypotension and tachycardia. Esmolol served as the active comparator within the same experimental protocol, providing a within-study potency ranking [1]. Flestolol's potency was further characterized in isolated tissues from guinea pigs, where it exhibited atrial pA₂ of 8.01 and tracheal pA₂ of 8.16, confirming non-selective, potent β-blockade at the receptor level [2]. In the original medicinal chemistry characterization, flestolol (ACC-9089) demonstrated potency equal to propranolol in the anesthetized dog model, yet with a duration of action of only approximately 21 minutes compared to propranolol's hours-long effect [3].
| Evidence Dimension | In vivo beta-blocking potency (inhibition of isoproterenol-induced tachycardia and hypotension) |
|---|---|
| Target Compound Data | Flestolol: >10-fold more active than esmolol at equivalent infusion rate (31 µg/kg/min) |
| Comparator Or Baseline | Esmolol: baseline activity at 31 µg/kg/min in the same rabbit model |
| Quantified Difference | >10-fold greater potency (flestolol vs. esmolol, weight-adjusted infusion) |
| Conditions | Reserpinized conscious rabbits; i.v. infusion; isoproterenol challenge; Murthy et al., J Cardiovasc Pharmacol, 1987 |
Why This Matters
Dose conversion between flestolol and esmolol is non-linear; procurement decisions must account for the >10-fold potency difference to avoid overdosing when substituting flestolol into esmolol-based protocols.
- [1] Murthy VS, Hwang TF, Rosen LB, Gorczynski RJ. Controlled beta-receptor blockade with flestolol: a novel ultrashort-acting beta-blocker. J Cardiovasc Pharmacol. 1987;9(1):72-78. doi:10.1097/00005344-198701000-00012 View Source
- [2] Gorczynski RJ, Vuong A. Cardiovascular pharmacology of ACC-9089—a novel, ultra-short-acting, beta-adrenergic receptor antagonist. J Cardiovasc Pharmacol. 1984;6(4):555-564. doi:10.1097/00005344-198407000-00002 View Source
- [3] Kam ST, Matier WL, Mai KX, Barcelon-Yang C, Borgman RJ, O'Donnell JP, Sum CY, Anderson WG, Gorczynski RJ, et al. [(Arylcarbonyl)oxy]propanolamines. 1. Novel beta-blockers with ultrashort duration of action. J Med Chem. 1984;27(8):1007-1016. doi:10.1021/jm00374a013 View Source
